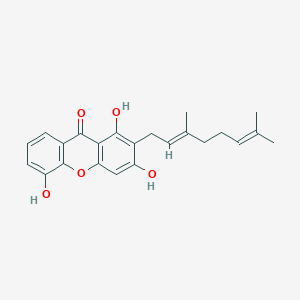

Mangostinone

Description

Properties

CAS No. |

166197-40-6 |

|---|---|

Molecular Formula |

C23H24O5 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5-trihydroxyxanthen-9-one |

InChI |

InChI=1S/C23H24O5/c1-13(2)6-4-7-14(3)10-11-15-18(25)12-19-20(21(15)26)22(27)16-8-5-9-17(24)23(16)28-19/h5-6,8-10,12,24-26H,4,7,11H2,1-3H3/b14-10+ |

InChI Key |

RJLWIAOXQDZMTB-GXDHUFHOSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Extraction

Mangostinone is traditionally extracted from dried mangosteen pericarp using polar organic solvents. A standardized protocol involves:

-

Maceration : Pericarp powder is soaked in methanol or ethanol (70–95%) for 72 hours.

-

Partitioning : The crude extract is partitioned sequentially with hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol to isolate non-polar to polar fractions.

-

Chromatographic Purification : The DCM or EtOAc fraction, enriched with xanthones, undergoes column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:EtOAc or CHCl₃:acetone). this compound is further purified via reversed-phase HPLC using acetonitrile-water (15:85 to 30:70).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield from pericarp | 6–12 mg/kg dried weight | |

| Purity post-HPLC | >95% | |

| Optimal solvent system | H₂O:CH₃CN (15:85), 7 mL/min |

Synthetic and Semi-Synthetic Routes

Demethylation of α-Mangostin

This compound is synthesized via O-demethylation of α-mangostin, a more abundant xanthone in mangosteen. The process involves:

-

Reaction Setup : α-Mangostin is dissolved in 1,2-dichloroethane, treated with pyridine, and refluxed with AlCl₃ and NaI.

-

Workup : The mixture is quenched with ice-cold HCl, extracted with tetrahydrofuran (THF), and concentrated.

-

Purification : Crude product is crystallized from dichloromethane-methanol or chromatographed on silica gel.

Oxidation of Prenylated Xanthones

This compound is also obtained by oxidizing prenyl side chains of xanthones like gartanin:

-

Oxidation : OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone:H₂O (1:1) yield diol intermediates.

-

Further Modification : Diols are oxidized with NaIO₄ to form ketones or aldehydes, followed by cyclization.

Industrial-Scale Production

Large-Scale Extraction

Industrial facilities use mechanized processes:

Key Data:

Advanced Purification Techniques

Macroporous Resin Adsorption

HPD-400 resin selectively adsorbs this compound from crude extracts:

Supercritical Fluid Extraction (SFE)

CO₂-based SFE minimizes organic solvent use:

Key Data:

Challenges and Optimization

Stability Considerations

This compound degrades under acidic or high-temperature conditions:

Chemical Reactions Analysis

Types of Reactions

Mangostinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Biological Activities

Mangostinone exhibits several biological activities, including:

- Antioxidant Properties : this compound is recognized for its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial in preventing chronic diseases associated with oxidative stress.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, inhibit metastasis, and suppress tumor growth. Studies have shown its effectiveness against prostate, colorectal, and breast cancers through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/AKT .

Cancer Research

This compound's anticancer properties have been extensively studied. For instance, a molecular docking study identified this compound as a potent antagonist of the androgen receptor, suggesting its potential in prostate cancer treatment . Additionally, in vivo studies have shown that this compound can significantly reduce tumor size in models of colon cancer .

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against antibiotic-resistant strains highlights its potential as an alternative treatment for infections .

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by modulating neuronal signaling pathways and reducing neuroinflammation. This positions it as a candidate for preventing or treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Tables

The following tables summarize key findings related to the applications of this compound across different studies.

Table 1: Anticancer Effects of this compound

Table 2: Antimicrobial Activity of this compound

| Pathogen Type | Effectiveness | Reference |

|---|---|---|

| Bacteria (e.g., Staphylococcus aureus) | Inhibitory effects against drug-resistant strains | |

| Fungi (e.g., Candida albicans) | Effective in reducing fungal load |

Case Studies

- Prostate Cancer : A study highlighted the efficacy of this compound as an androgen receptor antagonist. The results showed significant reductions in tumor growth rates when administered in appropriate doses .

- Colorectal Cancer : In animal models, dietary administration of this compound resulted in a marked decrease in aberrant crypt foci and overall tumor burden, indicating its potential as a preventive agent against colorectal cancer .

- Neurodegenerative Diseases : Research on the neuroprotective effects of this compound revealed its ability to enhance antioxidant defenses while reducing neuroinflammation, suggesting possible applications in treating conditions like Alzheimer's disease .

Mechanism of Action

Mangostinone exerts its effects through various molecular targets and pathways. It has been shown to regulate the PI3K/AKT signaling pathway by targeting RXRα, leading to the induction of apoptosis and inhibition of cancer cell migration and invasion. Additionally, this compound can inhibit β-lactamase activity, disrupt cytoplasmic membranes, and increase cell permeability, contributing to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Xanthone Compounds

Structural and Functional Differences

The xanthones in mangosteen share a common tricyclic scaffold but differ in substituent groups, which dictate their biological activities and physicochemical properties. Below is a comparative analysis of mangostinone with key analogs:

Key Observations :

- Structural Variance: this compound lacks the hydroxyl and methoxy groups prevalent in α- and γ-mangostins, instead featuring a ketone group.

- Bioactivity: While α-mangostin is extensively studied for its broad-spectrum therapeutic effects (e.g., antimicrobial, anti-obesity), this compound’s bioactivities remain under-characterized. Preliminary studies suggest anti-inflammatory properties, but mechanistic details are sparse .

- Natural Abundance: this compound is a minor constituent in mangosteen pericarp extracts, which are dominated by α-mangostin (up to 60% of total xanthones) .

Pharmacokinetic and Pharmacodynamic Profiles

- α-Mangostin : Demonstrates moderate oral bioavailability (≈20% in rodents) due to its hydroxyl groups, which enhance solubility but also susceptibility to phase II metabolism (e.g., glucuronidation) .

- This compound: Its lipophilic ketone group may improve membrane permeability but could also limit aqueous solubility, necessitating formulation strategies for therapeutic use. No in vivo pharmacokinetic data are available .

Biological Activity

Mangostinone, a bioactive compound derived from the fruit of Garcinia mangostana, is part of a group of compounds known as xanthones. This article focuses on the biological activity of this compound, highlighting its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its therapeutic potential in various health conditions. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. The compound's efficacy is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound and related xanthones. The following table summarizes key findings from various in vitro and in vivo studies:

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential.

- Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from proliferating.

- Signaling Pathway Modulation : this compound influences multiple signaling pathways, including MAPK/ERK and NF-κB, enhancing tumor suppression mechanisms.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it beneficial for conditions such as osteoarthritis (OA). Research has shown that γ-mangostin (a related xanthone) can suppress pro-inflammatory cytokines like IL-6 and TNF-α in animal models.

Case Study: Osteoarthritis

In a study using a papain-induced OA mouse model, γ-mangostin treatment led to:

- Decreased serum levels of inflammatory markers.

- Preservation of cartilage structure.

- Reduction in joint inflammation .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance the body’s antioxidant defenses.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. A meta-analysis indicated that α-mangostin effectively reduced microbial counts comparable to conventional antibiotics .

Summary Table of Antimicrobial Activity

| Microbe | Tested Compound | MIC (µg/ml) | Effect |

|---|---|---|---|

| Staphylococcus aureus | α-Mangostin | 7.8 - 31.25 | Inhibition of growth |

| Escherichia coli | α-Mangostin | 41.0 | Inhibition of growth |

| Candida albicans | Mangosteen extract | 10 - 20 | Inhibition of growth |

Q & A

Q. How can computational modeling predict this compound’s interactions with understudied molecular targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.